

Spectroscopic Analysis of 3-Dimethylaminophenol: A Technical Guide

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Compound of Interest

Compound Name: 3-Dimethylaminophenol

Cat. No.: B024353

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Introduction

3-Dimethylaminophenol (CAS No. 99-07-0) is an aromatic organic compound with the chemical formula $C_8H_{11}NO$. It is a derivative of phenol and a tertiary amine, making it a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and other chemical products. A thorough understanding of its structural and electronic properties is crucial for its application in research and development. This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Dimethylaminophenol**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid researchers and scientists.

Spectroscopic Data Presentation

The following sections summarize the key spectroscopic data for **3-Dimethylaminophenol**. The data is presented in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

1H NMR (Proton NMR) Data

The ^1H NMR spectrum provides information about the different types of protons in the molecule and their neighboring protons. The data presented below was obtained in deuteriochloroform (CDCl_3) at 90 MHz.^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.05	Multiplet	1H	Ar-H
~6.35	Multiplet	1H	Ar-H
~6.32	Multiplet	1H	Ar-H
~6.20	Multiplet	1H	Ar-H
2.81	Singlet	6H	-N(CH ₃) ₂

Note: The aromatic region (6.18-7.15 ppm) shows a complex multiplet pattern due to the meta-substitution on the benzene ring.

^{13}C NMR (Carbon-13 NMR) Data

While specific experimental peak lists for the ^{13}C NMR of **3-Dimethylaminophenol** are not readily available in the public domain, data acquisition is feasible using standard techniques. The spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table lists the expected characteristic IR absorption bands for **3-Dimethylaminophenol** based on its functional groups.

Wavenumber (cm ⁻¹)	Bond	Functional Group	Intensity
3500–3200	O–H stretch	Phenol (H-bonded)	Strong, Broad
3100–3000	C–H stretch	Aromatic	Medium
3000–2850	C–H stretch	Alkane (-CH ₃)	Medium
1600–1585, 1500–1400	C=C stretch	Aromatic Ring	Medium
1335–1250	C–N stretch	Aromatic Amine	Strong
1320–1000	C–O stretch	Phenol	Strong
900–675	C–H bend	Aromatic (out-of-plane)	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data below corresponds to electron ionization (EI) mass spectrometry.[\[2\]](#)

m/z	Relative Intensity (%)
137	100.0 (Molecular Ion, M ⁺)
136	98.4
121	10.3
94	7.9
93	5.5
65	9.3
42	7.9

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **3-Dimethylaminophenol**, which is a solid at room temperature.[3]

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **3-Dimethylaminophenol**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
 - Cap the NMR tube and gently agitate until the sample is fully dissolved.
- Instrument Setup:
 - Place the NMR tube in a spinner turbine and adjust its depth according to the spectrometer's gauge.
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Data Acquisition:
 - For ^1H NMR:
 - Set the appropriate spectral width (e.g., -2 to 12 ppm).
 - Set the number of scans (typically 8 to 16 for a sample of this concentration).
 - Set the relaxation delay (e.g., 1-2 seconds).

- Acquire the Free Induction Decay (FID).
- For ^{13}C NMR:
 - Set a wider spectral width (e.g., 0 to 220 ppm).
 - A larger number of scans will be required (e.g., 128 to 1024 or more) due to the low natural abundance of ^{13}C .
 - Use a proton-decoupled pulse program.
 - Acquire the FID.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the spectrum.
 - Phase the spectrum to ensure all peaks are in the positive phase.
 - Perform a baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Pick the peaks to generate a peak list.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **3-Dimethylaminophenol** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Ensure the mixture is homogeneous and has a fine, consistent texture.
 - Transfer the mixture to a pellet press die.

- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Instrument Setup:
 - Ensure the sample compartment of the FT-IR spectrometer is empty.
 - Collect a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
- Data Acquisition:
 - Place the KBr pellet containing the sample in the sample holder within the spectrometer.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectral range is typically 4000 to 400 cm⁻¹.
- Data Processing:
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
 - Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

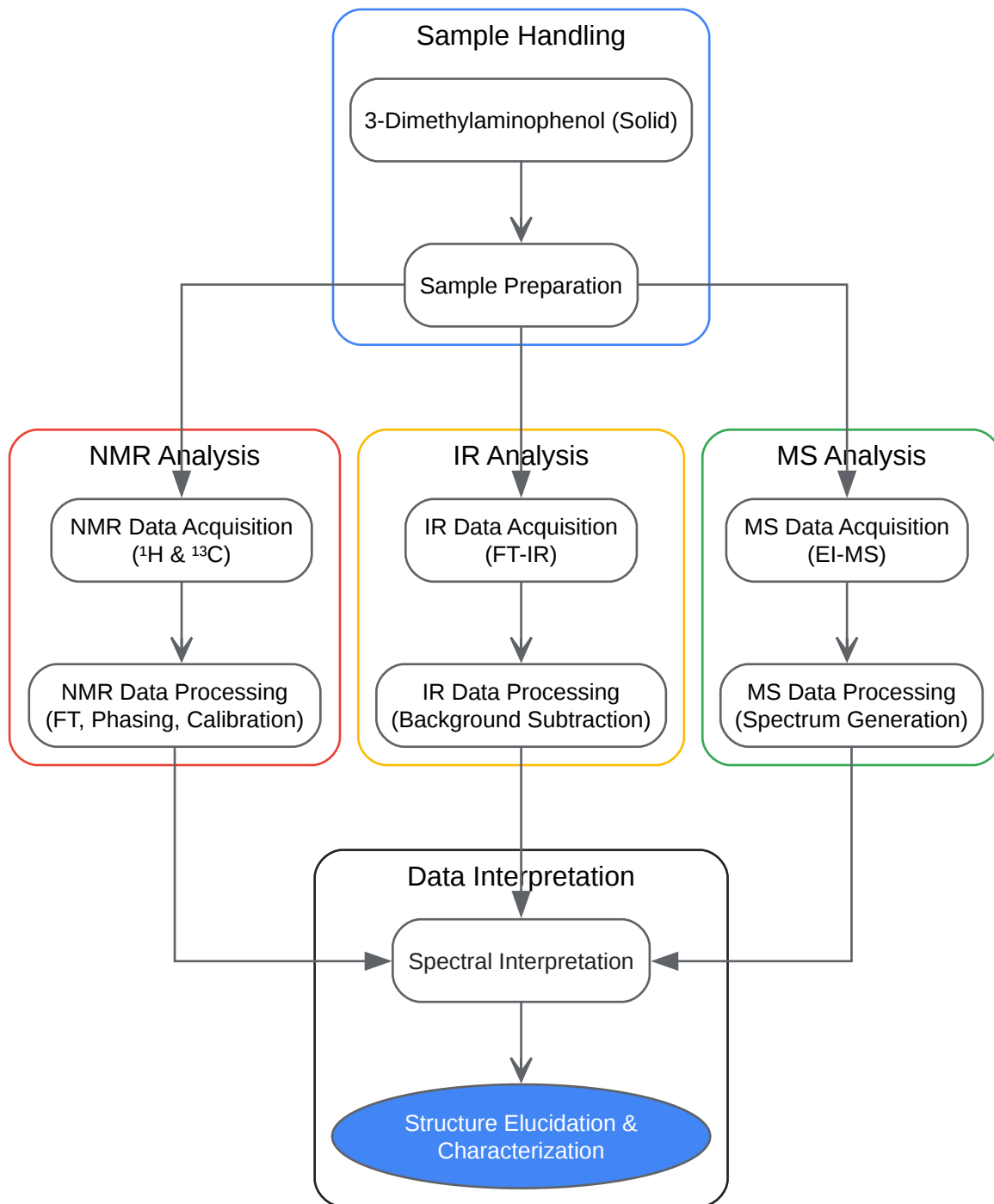
- Sample Introduction:
 - For a solid sample, a direct insertion probe is typically used.
 - Load a small amount of **3-Dimethylaminophenol** into a capillary tube and place it at the tip of the probe.
 - Insert the probe into the ion source of the mass spectrometer through a vacuum lock.
- Instrument Setup:

- Set the ion source to the electron ionization (EI) mode.
- The standard electron energy is 70 eV.
- Set the mass analyzer to scan over a desired m/z range (e.g., 30 to 300 amu).
- The ion source temperature is typically set between 200-250 °C.
- Data Acquisition:
 - Gently heat the probe to volatilize the sample into the ion source.
 - The vaporized molecules are bombarded with electrons, causing ionization and fragmentation.
 - The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.
 - The detector records the abundance of each ion.
- Data Processing:
 - The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z .
 - Identify the molecular ion peak (M^+).
 - Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Dimethylaminophenol**.

General Workflow for Spectroscopic Analysis

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